molecular formula C17H26BNO2 B591307 N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1430474-31-9

N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B591307
CAS RN: 1430474-31-9
M. Wt: 287.21
InChI Key: XHBREABCMPARRQ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C17H26BNO2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14,19H,5-8H2,1-4H3 . This indicates the molecular structure of the compound. For a more detailed structural analysis, Density Functional Theory (DFT) calculations can be performed using software packages like Gaussian09 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 287.21 .

Scientific Research Applications

Synthesis and Crystal Structure Studies

N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives have been a focal point in synthesis and crystal structure analysis. For instance, a study reported the synthesis of similar compounds and characterized their structure using spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. The molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction, highlighting the reliability of DFT calculations in understanding these compounds (Wu et al., 2021).

Applications in Detection and Electronics

Detection of Hydrogen Peroxide

The compound and its related boronate ester derivatives have been used in the synthesis of fluorescence probes for the detection of hydrogen peroxide (H2O2). These probes exhibit various responses to H2O2, ranging from “Off–On” fluorescence response to a decrease in fluorescence intensity, demonstrating their potential in sensitive detection applications (Lampard et al., 2018).

Anion Acceptors in Electrolyte-based Batteries

In the field of energy storage, derivatives of this compound have been examined as electrolyte additives for fluoride shuttle batteries. Their structure influences the acidity of borate in the compound, affecting the fluoride ion conductivity and solubility, thereby enhancing battery performance (Kucuk & Abe, 2020).

Hole Transporting Materials for Solar Cells

The compound's derivatives have been linked with other moieties to create small-molecular arylamine derivatives used as hole transporting materials in perovskite solar cells. These compounds exhibit better thermal stability and efficient hole extraction ability, indicating their utility in improving the performance and stability of solar cells (Liu et al., 2016).

Analytical and Sensor Technologies

Hydrogen Peroxide Vapor Detection

The compound is involved in the creation of organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor, a crucial component in explosive detection. The introduction of functional groups to the boron ester in these compounds accelerates their oxidation by H2O2, significantly enhancing the sensing performance and reducing detection limits (Fu et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14,19H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBREABCMPARRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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